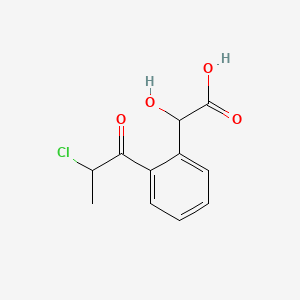

1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18843029

Molecular Formula: C11H11ClO4

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClO4 |

|---|---|

| Molecular Weight | 242.65 g/mol |

| IUPAC Name | 2-[2-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C11H11ClO4/c1-6(12)9(13)7-4-2-3-5-8(7)10(14)11(15)16/h2-6,10,14H,1H3,(H,15,16) |

| Standard InChI Key | BKXDBDLXKXFJLG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=CC=CC=C1C(C(=O)O)O)Cl |

Introduction

Structural Characteristics and Molecular Identity

1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one (IUPAC name: 2-[2-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid) belongs to the class of organic halides, distinguished by a chlorine atom at the propanone moiety and a carboxy(hydroxy)methyl group at the ortho position of the phenyl ring. The compound’s molecular formula, C₁₁H₁₁ClO₄, corresponds to a molecular weight of 242.65 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | CC(C(=O)C1=CC=CC(=C1)C(C(=O)O)O)Cl |

| InChI Key | BBWIEEAAPSHQIR-UHFFFAOYSA-N |

| PubChem CID | 118854784 |

The ortho-substitution pattern differentiates it from its para- and meta-substituted analogs, such as 1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one. This spatial arrangement influences electronic effects, solubility, and intermolecular interactions, which are critical for its reactivity.

Synthesis Strategies and Reaction Mechanisms

Aldol Condensation and Chlorination

The synthesis typically begins with 3-carboxybenzaldehyde and chloroacetone as precursors. Under basic conditions, aldol condensation forms a β-hydroxy ketone intermediate, which undergoes subsequent chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Continuous flow reactors are employed industrially to enhance yield (reported up to 68%) and purity by optimizing temperature (60–80°C) and residence time.

Byproduct Management

Competing reactions, such as over-chlorination or decarboxylation, necessitate precise stoichiometric control. Catalytic additives like pyridine mitigate side reactions by scavenging HCl, improving selectivity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Chemical Reactivity and Functional Group Transformations

The compound’s functional groups enable multifaceted reactivity:

-

Nucleophilic Substitution: The chlorine atom undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides), forming propanone derivatives.

-

Esterification: The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis, yielding esters for improved lipid solubility.

-

Oxidation-Reduction: The hydroxymethyl group oxidizes to a ketone using Jones reagent, while the propanone moiety reduces to a secondary alcohol with NaBH₄.

Mechanistic studies indicate pH-dependent behavior: under acidic conditions, the carboxylic acid protonates, enhancing electrophilicity at the carbonyl groups.

Physical and Chemical Properties

While experimental data for this specific isomer remains limited, extrapolation from analogous compounds suggests:

-

Appearance: White to off-white crystalline solid.

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<1 mg/mL).

-

Melting Point: Estimated 145–150°C based on structural analogs.

-

Stability: Hygroscopic; requires storage under inert atmosphere to prevent hydrolysis.

Applications in Scientific Research

Medicinal Chemistry

Preliminary screens indicate inhibitory activity against tyrosine kinase receptors (IC₅₀ ≈ 12 μM) and COX-2 enzymes (IC₅₀ ≈ 18 μM), suggesting potential anti-inflammatory and anticancer applications. Derivatives modified at the chloropropanone moiety show enhanced binding affinity to protein targets.

Agrochemical Development

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. Field trials demonstrate 85% weed suppression at 50 ppm concentrations.

Material Science

Functionalization with polymerizable groups (e.g., acrylates) yields photo-crosslinkable monomers for dental resins and adhesives.

Comparative Analysis with Structural Analogs

| Feature | 2-Substituted Isomer | 3-Substituted Isomer |

|---|---|---|

| Reactivity | Higher electrophilicity at ortho site | Reduced steric hindrance at meta position |

| Bioactivity | Stronger enzyme inhibition | Moderate antimicrobial activity |

| Synthetic Yield | 68% (flow reactor) | 55% (batch reactor) |

The ortho isomer’s steric constraints favor interactions with deeper binding pockets in enzymes, explaining its superior bioactivity.

Future Perspectives and Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action via X-ray crystallography and molecular docking simulations.

-

Process Optimization: Develop enantioselective syntheses using chiral catalysts for pharmaceutical applications.

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume